N-benzyl-4-bromo-N-ethylbenzamide physical and chemical properties
N-benzyl-4-bromo-N-ethylbenzamide physical and chemical properties
Executive Summary
N-benzyl-4-bromo-N-ethylbenzamide (CAS: 346690-25-3) is a structurally versatile tertiary amide that serves as a high-value intermediate in medicinal chemistry and materials science. Defined by its robust benzamide core, a para-directed bromine handle, and a sterically demanding N-benzyl-N-ethyl moiety, this compound is engineered for downstream functionalization. This whitepaper details the physicochemical profile, structural causality, and field-proven synthetic methodologies required to handle and synthesize this molecule with high fidelity.
Physicochemical Profiling & Structural Causality
Understanding the physical and chemical properties of N-benzyl-4-bromo-N-ethylbenzamide is critical for optimizing reaction conditions, purification workflows, and formulation strategies[1].
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the compound. (Note: Certain values are algorithmically derived based on standard cheminformatics models for this specific molecular class).
| Property | Value | Causality / Implication |
| CAS Number | 346690-25-3 | Unique identifier for regulatory compliance[1]. |
| Molecular Formula | C₁₆H₁₆BrNO | Dictates the exact mass and isotopic distribution (prominent M / M+2 peaks in MS due to ⁷⁹Br/⁸¹Br). |
| Molecular Weight | 318.21 g/mol | Falls within the Lipinski Rule of 5 optimal range for drug-like scaffolds. |
| Density (Predicted) | ~1.35 g/cm³ | Elevated density is primarily driven by the heavy bromine atom at the para position. |
| Boiling Point (Predicted) | >400 °C | High boiling point necessitates non-distillation purification methods (e.g., flash chromatography or recrystallization)[2]. |
| LogP (Estimated) | 4.2 – 4.5 | The highly lipophilic N-benzyl and N-ethyl groups drive high organic solubility and low aqueous solubility. |
| Hydrogen Bond Donors | 0 | As a tertiary amide, it lacks N-H protons, preventing intermolecular hydrogen bonding and depressing the melting point relative to primary amides. |
| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen remains available for hydrogen bonding with protic solvents or biological targets. |
Structural Dynamics
The tertiary nature of the amide bond introduces significant steric bulk. The rotation around the C-N bond is restricted, leading to distinct cis and trans rotamers observable in NMR spectroscopy at room temperature. The lack of a hydrogen bond donor makes this compound highly soluble in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, but completely insoluble in water.
Chemical Reactivity & Downstream Applications
The strategic placement of the para-bromine atom transforms this inert benzamide into a powerful electrophilic partner for transition-metal-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling: The C-Br bond can be coupled with aryl boronic acids to synthesize biphenyl derivatives, a common motif in kinase inhibitors.
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Buchwald-Hartwig Amination: Allows for the installation of complex amine networks at the para position.
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Heck Reaction: Facilitates the introduction of alkene functional groups.
Caption: Downstream functionalization pathways of N-benzyl-4-bromo-N-ethylbenzamide via Pd-catalysis.
Synthesis Methodology: A Self-Validating Protocol
The most efficient and scalable route to synthesize N-benzyl-4-bromo-N-ethylbenzamide is the nucleophilic acyl substitution of 4-bromobenzoyl chloride with N-benzyl-N-ethylamine[3].
Mechanistic Rationale
The reaction proceeds via a tetrahedral intermediate. The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. Subsequent collapse of the intermediate expels the chloride ion. A non-nucleophilic organic base (e.g., Triethylamine) is strictly required to scavenge the HCl byproduct; failure to do so results in the protonation of the starting amine, halting the reaction[3].
Caption: Reaction mechanism for the amidation of 4-bromobenzoyl chloride.
Step-by-Step Experimental Workflow
This protocol is designed as a self-validating system. Each phase includes integrated checks to ensure reaction fidelity.
Reagents Required:
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4-Bromobenzoyl chloride (1.0 equiv)
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N-benzyl-N-ethylamine (1.1 equiv)
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Triethylamine (TEA) (1.5 equiv)
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Anhydrous Dichloromethane (DCM) (Solvent)
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4-Dimethylaminopyridine (DMAP) (0.1 equiv, optional catalyst for sterically hindered amines)
Step 1: System Preparation (Inert Atmosphere)
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Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon or N₂. Causality: Acyl chlorides are highly sensitive to moisture and will rapidly hydrolyze to 4-bromobenzoic acid if exposed to ambient humidity.
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Dissolve N-benzyl-N-ethylamine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration).
Step 2: Temperature-Controlled Addition
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Cool the reaction mixture to 0 °C using an ice-water bath.
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Dissolve 4-bromobenzoyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.
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Add the acyl chloride solution dropwise over 15–30 minutes. Causality: Amidation is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation and suppresses side-reaction pathways.
Step 3: Reaction Maturation & Validation
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Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.
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Self-Validation Check: Monitor reaction progression via Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc in Hexanes). The disappearance of the UV-active acyl chloride spot and the emergence of a highly lipophilic product spot confirms conversion.
Step 4: Differential Workup
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Quench the reaction with saturated aqueous NH₄Cl.
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Transfer to a separatory funnel and extract the aqueous layer 3x with DCM.
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Acid Wash: Wash the combined organic layers with 1M HCl (aq). Causality: This selectively protonates any unreacted N-benzyl-N-ethylamine and TEA, pulling them into the aqueous phase while the neutral amide product remains in the organic phase.
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Base Wash: Wash with saturated NaHCO₃ (aq) to neutralize residual acid and remove any hydrolyzed 4-bromobenzoic acid byproduct.
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Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 5: Purification
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Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 5% to 20% EtOAc in Hexanes).
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Evaporate the pure fractions to yield N-benzyl-4-bromo-N-ethylbenzamide as a solid or viscous oil.
Conclusion
N-benzyl-4-bromo-N-ethylbenzamide is a highly functionalized intermediate whose physicochemical properties are dictated by the absence of hydrogen bond donors and the presence of bulky lipophilic substituents. By adhering to strict anhydrous protocols and leveraging the differential solubility of its byproducts during workup, researchers can synthesize this compound with high yield and purity, unlocking its potential for complex cross-coupling applications.
References
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NextSDS. (n.d.). N-benzyl-4-bromo-N-ethylbenzamide — Chemical Substance Information. Retrieved March 28, 2026, from [Link]
